molecular formula C31H47NO8 B153218 3'-Deoxytalopiericidin A1 CAS No. 134876-72-5

3'-Deoxytalopiericidin A1

Cat. No. B153218
M. Wt: 561.7 g/mol
InChI Key: ZIBGPNICZWZARG-IUKVASKQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Deoxytalopiericidin A1 is a natural product that is derived from the fermentation of Streptomyces bacteria. It belongs to the class of polyketide macrolides and has been found to exhibit potent biological activity. In recent years, 3'-Deoxytalopiericidin A1 has gained significant attention from the scientific community due to its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 3'-Deoxytalopiericidin A1 is not fully understood. However, it has been found to inhibit the activity of the mitochondrial respiratory chain complex III, which is involved in the production of ATP. By inhibiting the activity of complex III, 3'-Deoxytalopiericidin A1 disrupts the energy production process in cells, leading to cell death.

Biochemical And Physiological Effects

3'-Deoxytalopiericidin A1 has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 3'-Deoxytalopiericidin A1 has been found to increase the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3'-Deoxytalopiericidin A1 in lab experiments is its potent biological activity. It has been found to exhibit activity at low concentrations, making it a valuable tool for research purposes. However, one of the limitations of using 3'-Deoxytalopiericidin A1 is its low yield from fermentation, which makes it challenging to obtain in large quantities. Additionally, the mechanism of action of 3'-Deoxytalopiericidin A1 is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3'-Deoxytalopiericidin A1. One area of research is to further elucidate the mechanism of action of 3'-Deoxytalopiericidin A1. Understanding the molecular pathways involved in its activity can provide insights into its potential therapeutic applications. Another area of research is to develop more efficient methods for synthesizing 3'-Deoxytalopiericidin A1, which can make it more accessible for research purposes. Additionally, further studies are needed to explore the potential applications of 3'-Deoxytalopiericidin A1 in various fields, including cancer research, neurology, and immunology.

Synthesis Methods

The synthesis of 3'-Deoxytalopiericidin A1 involves the fermentation of Streptomyces bacteria. The isolation and purification of this natural product require several steps, including extraction, chromatography, and crystallization. The yield of 3'-Deoxytalopiericidin A1 from fermentation is relatively low, which makes it a challenging molecule to synthesize in large quantities. Despite these challenges, several synthetic approaches have been developed to obtain 3'-Deoxytalopiericidin A1 in sufficient quantities for research purposes.

Scientific Research Applications

3'-Deoxytalopiericidin A1 has been found to exhibit potent biological activity, making it a valuable tool for scientific research. Some of the areas of research that have utilized 3'-Deoxytalopiericidin A1 include cancer research, neurology, and immunology. In cancer research, 3'-Deoxytalopiericidin A1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurology, 3'-Deoxytalopiericidin A1 has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 3'-Deoxytalopiericidin A1 has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.

properties

CAS RN

134876-72-5

Product Name

3'-Deoxytalopiericidin A1

Molecular Formula

C31H47NO8

Molecular Weight

561.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-2-[2-[(2Z,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14-,18-16-,19-10-/t20-,22-,24+,25+,26+,27+,31+/m1/s1

InChI Key

ZIBGPNICZWZARG-IUKVASKQSA-N

Isomeric SMILES

C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C\CC1=C(C(=C(C(=N1)OC)OC)O[C@H]2[C@H]([C@H]([C@H]([C@H](O2)C)O)O)O)C)/C)O

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

synonyms

3'-deoxytalopiericidin A1
3-DTP-A1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.